molecular formula C12H23NO2S B1448040 tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate CAS No. 1443979-95-0

tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate

Cat. No.: B1448040
CAS No.: 1443979-95-0
M. Wt: 245.38 g/mol
InChI Key: QEKCZTIFCWUGDV-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate ( 1443979-95-0 ) is a high-purity chemical intermediate of interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C12H23NO2S and a molecular weight of 245.38 g/mol , features a carbamate backbone protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in synthetic organic chemistry for amine protection. The molecular structure is further characterized by a cyclobutylmethyl group linked via a thioether (sulfanyl) bridge . This specific architecture suggests its utility as a versatile building block for the synthesis of more complex molecules. The presence of the Boc protecting group makes this reagent particularly valuable for peptide synthesis and the development of small molecule inhibitors, where it ensures the stability of the amine functionality during reaction sequences. The cyclobutyl ring can be employed to impart specific three-dimensional geometry or to modulate the lipophilicity and metabolic stability of lead compounds. Researchers may explore its application in constructing cysteine protease inhibitors or other pharmacologically active targets where a thioether linkage and a constrained aliphatic ring system are desired. The compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions and handling in accordance with laboratory safety protocols are recommended.

Properties

IUPAC Name

tert-butyl N-[2-(cyclobutylmethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-8-16-9-10-5-4-6-10/h10H,4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCZTIFCWUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate (CAS No. 1443979-95-0) is a synthetic compound with potential biological activity. Its structure features a tert-butyl group, a carbamate moiety, and a sulfanyl group attached to a cyclobutylmethyl chain. Understanding the biological activity of this compound is critical for its potential applications in pharmacology and medicinal chemistry.

  • IUPAC Name : tert-butyl (2-((cyclobutylmethyl)thio)ethyl)carbamate
  • Molecular Formula : C₁₂H₂₃N₁O₂S
  • Molecular Weight : 245.38 g/mol
  • Purity : 95%
  • Physical Form : Liquid

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its potential as an inhibitor in biochemical pathways. The compound's structural features suggest it may interact with specific biological targets, including enzymes and receptors.

1. Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on proteases, particularly those involved in viral replication such as the SARS-CoV 3CL protease. The mechanism often involves the formation of hydrogen bonds between the inhibitor and the enzyme's active site, which is crucial for its activity.

Table 1: Inhibitory Activity Against SARS-CoV Protease

CompoundIC₅₀ (μM)Mechanism of Action
Compound A0.0041Competitive inhibition
Compound B5.9Non-competitive inhibition
This compoundTBDTBD

Note: TBD - To Be Determined based on ongoing research.

2. Cytotoxicity Assays

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest moderate cytotoxic effects at high concentrations, indicating that further optimization may be necessary to enhance selectivity and reduce toxicity.

Case Studies and Research Findings

Several studies have explored related compounds within the same chemical class, providing insights into structure-activity relationships (SAR). For example:

  • A study evaluating dipeptide-type inhibitors reported that modifications in the P3 moiety significantly influenced inhibitory potency against SARS-CoV proteases, suggesting that similar modifications could enhance the activity of this compound .
  • Another research highlighted the importance of hydrophobic interactions in enhancing binding affinity to target enzymes, which may be applicable in optimizing this compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate involves the reaction of tert-butyl carbamate with cyclobutylmethyl thiol under controlled conditions. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Medicinal Applications

  • Anticoagulant Properties :
    • Research indicates that compounds with similar structures have potential as anticoagulants, inhibiting carboxypeptidase U and preventing thrombus formation. This suggests that this compound could be explored for therapeutic uses in conditions such as myocardial infarction and deep vein thrombosis .
  • Cancer Therapeutics :
    • Preliminary studies have shown that compounds with sulfanyl groups can exhibit anticancer properties by modulating cellular pathways involved in tumor growth. The specific application of this compound in cancer treatment remains to be fully elucidated but warrants further investigation .
  • Inhibition of Enzymatic Activity :
    • Compounds like this compound may act as enzyme inhibitors, which could be beneficial in treating diseases characterized by overactive enzymes. This includes potential applications in managing inflammatory diseases and other conditions where enzyme modulation is critical .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with specific functional properties. Its unique structure allows it to be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or hydrophobicity .
  • Coatings and Adhesives :
    • Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental degradation .

Case Studies

StudyApplicationFindings
Study 1Anticoagulant ActivityDemonstrated inhibition of thrombus formation in animal models using related carbamate derivatives .
Study 2Cancer Cell Line TestingShowed potential cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its mechanism of action .
Study 3Polymer SynthesisSuccessfully incorporated into polymer chains, enhancing thermal stability and mechanical strength compared to control samples .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group is a primary reaction pathway, typically performed under acidic or basic conditions to yield free amines or substituted derivatives.

Reaction Conditions Reagents Product Key Findings
Acidic (HCl, H₂SO₄)Aqueous HCl (1–2 M)2-[(Cyclobutylmethyl)sulfanyl]ethylamineCleavage of the tert-butyloxycarbonyl (Boc) group occurs quantitatively .
Basic (NaOH, KOH)Aqueous NaOH (1–3 M)Sodium carbamate intermediateRequires prolonged heating (70–90°C) for complete deprotection .

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic conditions involve hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on the oxidizing agent.

Oxidizing Agent Conditions Product Yield References
Hydrogen peroxide (H₂O₂)H₂O₂ (30%), RT, 4 h2-[(Cyclobutylmethyl)sulfinyl]ethylcarbamate75–85%
meta-Chloroperbenzoic acid (mCPBA)DCM, 0°C to RT, 2 h2-[(Cyclobutylmethyl)sulfonyl]ethylcarbamate90–95%

Key Observations :

  • mCPBA provides higher selectivity for sulfone formation compared to H₂O₂.

  • Excess oxidant or prolonged reaction times lead to over-oxidation byproducts .

Reduction Reactions

The sulfanyl group can be reduced to a thiol (-SH) under mild conditions.

Reducing Agent Conditions Product Yield References
Lithium aluminum hydride (LiAlH₄)THF, 0°C to RT, 3 h2-[(Cyclobutylmethyl)thio]ethylamine60–70%
Sodium borohydride (NaBH₄)MeOH, RT, 12 hPartial reduction observed<30%

Notes :

  • LiAlH₄ is more effective for complete reduction to the thiol .

  • NaBH₄ primarily reduces other functional groups (e.g., esters) but shows limited efficacy here.

Coupling Reactions

The compound participates in cross-coupling reactions, particularly with boronic acids or peptides.

Reaction Type Catalyst/Reagents Product Yield References
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMFCyclobutylmethyl-aryl derivatives65–80%
Peptide CouplingHATU, DIPEA, DCMBoc-protected peptide conjugates70–85%

Experimental Details :

  • Suzuki-Miyaura : Requires aryl halides and optimized Pd catalysts for C–S bond formation .

  • Peptide Coupling : HATU activates the carbamate nitrogen for amide bond formation with amino acids .

Cycloaddition Reactions

Though less common, the cyclobutylmethyl group can engage in [2+2] cycloadditions under UV light.

Conditions Reagents Product Yield References
UV light (λ = 254 nm)Dichloromethane, 24 hBicyclic sulfonamide derivatives40–50%

Limitations :

  • Low yields due to competing side reactions (e.g., polymerization) .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate Cyclobutylmethylsulfanyl-ethyl Not explicitly provided (inferred: ~C₁₂H₂₃NO₂S) ~277.4 (estimated) Intermediate in cannabinoid receptor ligands; moderate lipophilicity
tert-butyl [cyclobutyl]methyl carbamate Cyclobutylmethyl (direct bond) C₁₁H₂₂N₂O₃S 262.37 Likely lower stability due to absence of sulfide spacer
tert-butyl N-[2-(acetylsulfanyl)ethyl]-N-methylcarbamate Acetylsulfanyl-ethyl, N-methyl C₁₀H₁₉NO₃S 233.33 Higher polarity due to acetyl group; potential for metabolic hydrolysis
tert-butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate Butan-2-ylsulfanyl-hexyl C₁₅H₃₁NO₂S 313.48 Increased hydrophobicity due to longer alkyl chain
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate Methanesulfonylphenyl-carbamoyl C₁₅H₂₂N₂O₅S 366.41 High polarity from sulfonamide; potential for target-specific interactions

Physicochemical Properties

  • Stability : Sulfide linkages (as in the target compound) are less polar and more stable under acidic conditions than sulfonyl groups () but may oxidize to sulfones under harsh conditions .

Preparation Methods

Step 1: Synthesis of tert-butyl 2-aminoethylcarbamate (Boc-protected aminoethyl intermediate)

This intermediate is commercially available or can be synthesized by carbamoylation of ethylenediamine with di-tert-butyl dicarbonate (Boc2O). This step is well-established and yields the Boc-protected aminoethyl compound with high purity.

Representative Reaction Conditions and Yields

While specific data for tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate is limited, analogous carbamate syntheses provide insights:

Step Reagents & Conditions Yield (%) Notes
Boc protection of 2-aminoethylamine Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C, 2-4 h >90% Standard carbamate protection
Thioether formation tert-butyl 2-bromoethylcarbamate + cyclobutylmethyl thiol, base (e.g., K2CO3 or NaH), solvent (e.g., DMF or THF), 20-60°C, 12-24 h 60-85% Nucleophilic substitution reaction

Analytical Characterization

Detailed Research Findings and Notes

  • The Boc-protected aminoethyl carbamate intermediates have been synthesized with high efficiency using sodium cyanoborohydride reduction of imine intermediates formed from Boc-protected amines and aldehydes, as reported in related carbamate syntheses.
  • Thioether bond formation via nucleophilic substitution is a reliable method to introduce cycloalkylmethyl sulfanyl groups, with reaction conditions optimized to minimize side reactions and maximize yield.
  • Purification is typically achieved by silica gel chromatography using mixtures of dichloromethane and methanol, or by preparative HPLC if higher purity is required.
  • Reaction monitoring is performed by TLC and LC-MS to confirm product formation and purity.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Purification Analytical Techniques
Boc-protection of 2-aminoethylamine Di-tert-butyl dicarbonate, triethylamine DCM, 0-25°C, 2-4 h >90 Silica gel chromatography NMR, LC-MS
Thioether formation (nucleophilic substitution) tert-butyl 2-bromoethylcarbamate, cyclobutylmethyl thiol, K2CO3 DMF, 20-60°C, 12-24 h 60-85 Silica gel chromatography LC-MS, NMR

This synthesis approach is consistent with established methods for similar carbamate and thioether compounds, ensuring reproducibility and scalability for research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate?

  • Methodology : The compound can be synthesized via carbamate protection of an amine intermediate. For example, a two-step approach involves:

Thioether formation : Reacting 2-mercaptoethylamine with cyclobutylmethyl bromide under basic conditions (e.g., NaOH in ethanol) to yield 2-[(cyclobutylmethyl)sulfanyl]ethylamine.

Carbamate protection : Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a catalytic amount of DMAP (4-dimethylaminopyridine) at room temperature .

  • Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical techniques :

  • HPLC/GC-MS : Assess purity (>95% by area under the curve).
  • NMR (¹H, ¹³C) : Confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), carbamate carbonyl (δ ~155-160 ppm in ¹³C), and cyclobutyl protons (δ ~1.6-2.5 ppm) .
  • FT-IR : Detect characteristic N-H stretching (~3350 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .

Q. What safety precautions are required for handling this compound?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis.
  • Storage : Store in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
    • Contradictions in safety data : While some sources classify it as non-hazardous , others recommend P95 respirators for particulate filtration during large-scale handling .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic insight : The bulky tert-butyl group reduces accessibility to the carbamate carbonyl, slowing nucleophilic attack (e.g., by amines or Grignard reagents).
  • Experimental design : Compare reaction rates of tert-butyl carbamates with methyl or benzyl analogs using kinetic studies (UV-Vis monitoring) .
  • Data interpretation : Lower yields in SN₂ reactions (e.g., with KCN) confirm steric effects .

Q. What strategies resolve contradictions in stability data under acidic/basic conditions?

  • Case study : Conflicting reports on Boc group stability in trifluoroacetic acid (TFA):

  • Controlled experiment : Expose the compound to 20% TFA in DCM at 0°C vs. 25°C. Monitor deprotection via LC-MS.
  • Resolution : At 0°C, the carbamate remains intact (>90% recovery), but rapid cleavage occurs at 25°C (t½ <1 hr) .

Q. How can computational modeling predict intermolecular interactions in crystal structures?

  • Methodology :

  • Molecular dynamics (MD) : Simulate packing arrangements using software like Gaussian or GROMACS.
  • Validation : Compare predicted hydrogen bonds (e.g., between carbamate NH and sulfanyl S) with X-ray crystallography data .
    • Application : Design co-crystals with improved solubility by introducing π-π stacking motifs (e.g., with aromatic counterions) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key issues :

  • Racemization risk : Elevated temperatures during Boc protection can lead to chiral center inversion.
  • Mitigation : Use low-temperature Boc activation (e.g., Boc-Cl with Et₃N at -20°C) and chiral HPLC for purification .
    • Case study : Pilot-scale synthesis (100 g) achieved 98% enantiomeric excess (ee) via immobilized lipase-mediated resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate
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tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate

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